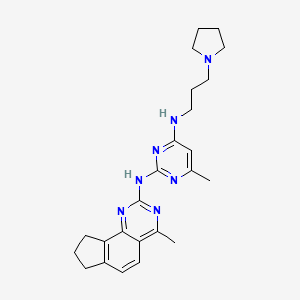
Raloxifene 6-glucuronide-d4 (lithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Raloxifene 6-glucuronide-d4 (lithium) is a deuterium-labeled derivative of Raloxifene 6-glucuronide, which is a primary metabolite of Raloxifene. Raloxifene itself is a selective nonsteroidal estrogen receptor modulator. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Raloxifene and its derivatives .
准备方法
Synthetic Routes and Reaction Conditions
Raloxifene 6-glucuronide-d4 (lithium) is synthesized by incorporating deuterium into Raloxifene 6-glucuronide. The formation of Raloxifene 6-glucuronide is mediated mostly by the enzymes UGT1A1 and UGT1A8 . The specific synthetic routes and reaction conditions for the deuterium labeling process are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production of Raloxifene 6-glucuronide-d4 (lithium) involves advanced techniques in isotope labeling and organic synthesis. The process typically requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms into the desired positions on the molecule .
化学反应分析
Types of Reactions
Raloxifene 6-glucuronide-d4 (lithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Raloxifene 6-glucuronide-d4 (lithium) .
科学研究应用
Raloxifene 6-glucuronide-d4 (lithium) has several scientific research applications, including:
Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: Helps in understanding the metabolic pathways and enzyme interactions involved in the metabolism of Raloxifene.
Medicine: Aids in the development of new therapeutic agents by providing insights into the metabolic profiles of Raloxifene derivatives.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs
作用机制
Raloxifene 6-glucuronide-d4 (lithium) exerts its effects by binding to estrogen receptors with an IC50 of 290 μM. It activates the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibits the expression of the estrogen response element-containing vitellogenin promoter . The molecular targets and pathways involved include the estrogen receptor and various metabolic enzymes like UGT1A1 and UGT1A8 .
相似化合物的比较
Similar Compounds
Raloxifene 4’-glucuronide-d4 (lithium): Another deuterium-labeled derivative of Raloxifene, primarily mediated by UGT1A10 and UGT1A8.
Raloxifene 6-glucuronide: The non-deuterated form of the compound, which is a primary metabolite of Raloxifene
Uniqueness
Raloxifene 6-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetic and metabolic profiles. The incorporation of deuterium can affect the compound’s stability and interaction with metabolic enzymes, providing valuable insights into its behavior in biological systems .
属性
分子式 |
C34H34LiNO10S |
|---|---|
分子量 |
659.7 g/mol |
IUPAC 名称 |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2; |
InChI 键 |
XHAYXJLZLPLXKI-PFQBEMBKSA-M |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C5=CC=C(C=C5)O)N6CCCCC6.[Li+] |
规范 SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=CC=C(C=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


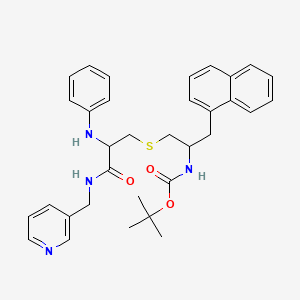


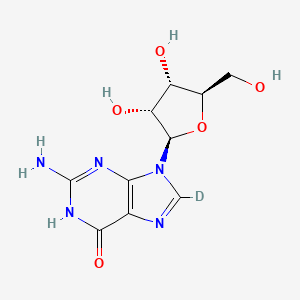
![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)
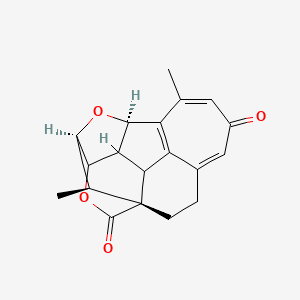

![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
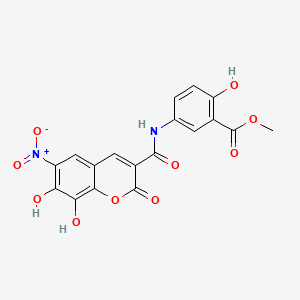
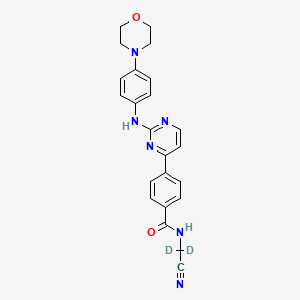
![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)
